(E)-oxido-(4-phenyl-1,2,5-oxadiazol-3-yl)-[(4-phenyl-1,2,5-oxadiazol-3-yl)imino]azanium
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Overview
Description
(E)-oxido-(4-phenyl-1,2,5-oxadiazol-3-yl)-[(4-phenyl-1,2,5-oxadiazol-3-yl)imino]azanium is a complex organic compound characterized by its unique structure, which includes oxadiazole rings and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-oxido-(4-phenyl-1,2,5-oxadiazol-3-yl)-[(4-phenyl-1,2,5-oxadiazol-3-yl)imino]azanium typically involves the reaction of 4-phenyl-1,2,5-oxadiazole derivatives with suitable oxidizing agents. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the reaction. The process may also involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to achieve consistent production. Quality control measures, such as chromatography and spectroscopy, would be essential to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-oxido-(4-phenyl-1,2,5-oxadiazol-3-yl)-[(4-phenyl-1,2,5-oxadiazol-3-yl)imino]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form different oxadiazole derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state oxadiazole derivatives, while reduction could produce different oxadiazole compounds with altered electronic properties.
Scientific Research Applications
(E)-oxido-(4-phenyl-1,2,5-oxadiazol-3-yl)-[(4-phenyl-1,2,5-oxadiazol-3-yl)imino]azanium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and electronic properties.
Mechanism of Action
The mechanism of action of (E)-oxido-(4-phenyl-1,2,5-oxadiazol-3-yl)-[(4-phenyl-1,2,5-oxadiazol-3-yl)imino]azanium involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,5-oxadiazole: A simpler derivative with similar structural features.
Benzoxadiazole: Another compound with an oxadiazole ring and phenyl group.
Phenyl-oxadiazole derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
(E)-oxido-(4-phenyl-1,2,5-oxadiazol-3-yl)-[(4-phenyl-1,2,5-oxadiazol-3-yl)imino]azanium is unique due to its specific combination of oxadiazole rings and phenyl groups, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(E)-oxido-(4-phenyl-1,2,5-oxadiazol-3-yl)-[(4-phenyl-1,2,5-oxadiazol-3-yl)imino]azanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6O3/c23-22(16-14(19-25-21-16)12-9-5-2-6-10-12)17-15-13(18-24-20-15)11-7-3-1-4-8-11/h1-10H/b22-17+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQXPBYFCCFPHJ-OQKWZONESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2N=[N+](C3=NON=C3C4=CC=CC=C4)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NON=C2/N=[N+](\C3=NON=C3C4=CC=CC=C4)/[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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